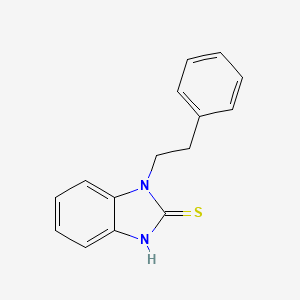1-(2-phenylethyl)-1H-benzimidazole-2-thiol
CAS No.: 173352-50-6
Cat. No.: VC6770790
Molecular Formula: C15H14N2S
Molecular Weight: 254.35
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 173352-50-6 |
|---|---|
| Molecular Formula | C15H14N2S |
| Molecular Weight | 254.35 |
| IUPAC Name | 3-(2-phenylethyl)-1H-benzimidazole-2-thione |
| Standard InChI | InChI=1S/C15H14N2S/c18-15-16-13-8-4-5-9-14(13)17(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,18) |
| Standard InChI Key | UDCRTYXGUIEZPV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCN2C3=CC=CC=C3NC2=S |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 1-(2-phenylethyl)-1H-benzimidazole-2-thiol is C₁₅H₁₄N₂S, with a molecular weight of 254.4 g/mol. Its structure comprises a benzimidazole core—a fused bicyclic system of benzene and imidazole—modified by a phenylethyl chain and a thiol group. The phenylethyl moiety enhances lipophilicity, potentially improving membrane permeability, while the thiol group introduces redox reactivity and nucleophilic character .
Key Structural Features:
-
Benzimidazole Core: Facilitates π-π stacking and hydrogen bonding with biological targets.
-
Thiol Group: Participates in disulfide bond formation and enzyme inhibition via covalent interactions.
-
Phenylethyl Substituent: Contributes to steric bulk and modulates electronic effects on the aromatic system.
Synthesis and Industrial Production
| Compound Class | Target Parasite | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Benzimidazolyl-2-hydrazones | Trichinella spiralis | 2.5–10 | Tubulin disruption |
| Albendazole (reference drug) | Giardia lamblia | 1.8 | Microtubule inhibition |
Anticancer Properties
Benzimidazoles interfere with microtubule dynamics, a mechanism leveraged in cancer therapy. In breast cancer (MCF-7) cells, derivatives with thiol groups showed IC₅₀ values of ~15 µM, comparable to vinca alkaloids . The thiol moiety in 1-(2-phenylethyl)-1H-benzimidazole-2-thiol may enhance redox cycling, generating reactive oxygen species (ROS) that induce apoptosis.
Proposed Mechanism:
-
Tubulin Binding: Disruption of mitotic spindle assembly.
-
ROS Generation: Oxidative stress triggering mitochondrial apoptosis pathways.
Antimicrobial and Antioxidant Effects
Thiol-containing benzimidazoles exhibit broad-spectrum antimicrobial activity. For instance, analogs with similar substitution patterns inhibit Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 16 µg/mL) . The thiol group also scavenges free radicals, conferring antioxidant properties that mitigate oxidative damage in inflammatory diseases.
Mechanism of Action: A Dual Approach
Tubulin Polymerization Inhibition
Benzimidazoles bind to the colchicine site on β-tubulin, preventing microtubule formation. This disrupts cellular division and intracellular transport, leading to mitotic arrest . Molecular docking studies suggest that the phenylethyl group enhances hydrophobic interactions with tubulin’s binding pocket.
Enzyme Inhibition via Thiol Reactivity
The -SH group forms disulfide bonds with cysteine residues in enzymes such as thioredoxin reductase and glutathione peroxidase, impairing their function. This dual activity—targeting both structural proteins and redox enzymes—positions the compound as a multitarget therapeutic agent.
Comparative Analysis with Related Compounds
-
2-Mercaptobenzimidazole: Lacks the phenylethyl group, reducing lipophilicity and membrane penetration.
-
Flubendazole: A fluorinated benzimidazole with proven anthelmintic activity but limited anticancer utility.
-
Omeprazole: A benzimidazole proton-pump inhibitor, highlighting the scaffold’s versatility.
Unique Advantages of 1-(2-Phenylethyl)-1H-Benzimidazole-2-Thiol:
-
Enhanced bioavailability due to the phenylethyl chain.
-
Multimodal mechanism combining tubulin disruption and enzyme inhibition.
Future Directions and Challenges
Research Priorities
-
In Vivo Toxicity Studies: Evaluate pharmacokinetics and organ-specific toxicity.
-
Structural Modifications: Introduce fluorinated or heterocyclic groups to optimize potency.
-
Combination Therapies: Pair with existing chemotherapeutics to overcome resistance.
Industrial Applications
Beyond pharmacology, this compound’s thiol group could anchor surface modifications in nanomaterials or serve as a ligand in catalytic systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume